molecular formula C8H3Cl2NO3 B8680326 5,7-Dichloro-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione

5,7-Dichloro-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione

Cat. No.: B8680326
M. Wt: 232.02 g/mol
InChI Key: KZMDVQUHXZGVGP-UHFFFAOYSA-N
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Description

5,7-Dichloro-2,4-dihydro-1h-3,1-benzoxazine-2,4-dione is a useful research compound. Its molecular formula is C8H3Cl2NO3 and its molecular weight is 232.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H3Cl2NO3

Molecular Weight

232.02 g/mol

IUPAC Name

5,7-dichloro-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H3Cl2NO3/c9-3-1-4(10)6-5(2-3)11-8(13)14-7(6)12/h1-2H,(H,11,13)

InChI Key

KZMDVQUHXZGVGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)OC2=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4,6-dichloro-1H-indole-2,3-dione (5.00 g, 23.2 mM) in acetic acid (21 mL) and acetic anhydride (21 mL) at 80° C. was added in small portions chromium trioxide (4.12 g, 41.3 mM). The temperature of the reaction mixture was maintained between 80°-90° C. during the addition of the chromium trioxide. After the addition was complete, the reaction mixture was diluted with water (100 mL) and then filtered to separate the precipitated solids. The solids were washed thoroughly with water and then dried to obtain the title compound as a yellow solid (4.13 g, 72%); MS(CI): 232 (M+H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
4.12 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
72%

Synthesis routes and methods II

Procedure details

To a suspension of 4,6-dichloroindolin-2,3-dione (5.95 g) in acetic acid (95 ml) was added chromium trioxide (16 g) over a period of 15 minutes at 60° C. with stirring and the mixture was stirred at 70°-75° C. for 1 hour. After cooling, the reaction mixture was poured into water (360 ml) and the resulting precipitates were collected by filtration. The filtrate was extracted with ethyl acetate. The extract was washed with water and dried. Removal of the solvent gave a residue, which was combined with the precipitates. Recrystallization from isopropyl ether gave 5,7-dichloro-2H-3,1-benzoxazine-2,4(1H)-dione (2.85 g).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
16 g
Type
catalyst
Reaction Step Three

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